[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE [4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8650059
InChI: InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3
SMILES: COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Molecular Formula: C22H26N2O6
Molecular Weight: 414.5 g/mol

[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE

CAS No.:

Cat. No.: VC8650059

Molecular Formula: C22H26N2O6

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(3,5-DIMETHOXYBENZOYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE -

Specification

Molecular Formula C22H26N2O6
Molecular Weight 414.5 g/mol
IUPAC Name [4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)18-6-5-7-19(29-3)20(18)30-4/h5-7,12-14H,8-11H2,1-4H3
Standard InChI Key VGCVAJDZUWWBLJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Canonical SMILES COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone, reflects its dual aromatic systems connected via a piperazine bridge. The 3,5-dimethoxybenzoyl moiety (Ring A) and the 2,3-dimethoxyphenyl group (Ring B) are linked to the piperazine nitrogen atoms through ketone functionalities. This arrangement creates a planar-conjugated system interrupted by the piperazine’s aliphatic character, potentially influencing its solubility and binding dynamics.

Key Physicochemical Parameters

Table 1 summarizes the compound’s critical properties derived from experimental and computational data:

PropertyValue
Molecular FormulaC₂₂H₂₆N₂O₆
Molecular Weight414.5 g/mol
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
InChI KeyVGCVAJDZUWWBLJ-UHFFFAOYSA-N
Topological Polar Surface Area93.8 Ų (calculated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

The absence of hydrogen bond donors and high topological polar surface area (93.8 Ų) suggest moderate membrane permeability, aligning with Lipinski’s Rule of Five violations common in central nervous system (CNS)-targeted agents.

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis protocols are published for this compound, retrosynthetic analysis suggests a convergent approach:

  • Piperazine Functionalization: N-acylation of piperazine using 3,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions.

  • Methanone Bridge Formation: Coupling the mono-acylated piperazine intermediate with 2,3-dimethoxybenzoyl chloride via nucleophilic acyl substitution.

  • Purification: Chromatographic separation to isolate the desired product from regioisomers.

Spectroscopic Characterization

Hypothetical characterization data for the compound can be inferred from analogs:

  • ¹H NMR: Distinct singlet resonances for methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.40–7.20 ppm).

  • MS (ESI+): Molecular ion peak at m/z 415.2 [M+H]⁺ with fragmentation patterns indicative of sequential loss of methoxy groups .

Structural FeatureBioactive AnalogsTherapeutic Area
3,5-DimethoxybenzoylDonepezil (acetylcholinesterase inhibitor)Alzheimer’s disease
2,3-DimethoxyphenylApomorphine (dopamine agonist)Parkinson’s disease
Piperazine methanoneTrifluoperazine (antipsychotic)Schizophrenia

These parallels suggest potential applications in neurodegenerative disorders and psychiatric conditions, though empirical validation is required .

Computational and Experimental Research Gaps

ADMET Profiling

Predicted pharmacokinetic parameters (SwissADME):

  • GI Absorption: Low (due to high TPSA)

  • BBB Permeability: Negative

  • CYP2D6 Inhibition: Probable (structural similarity to known inhibitors)

These findings underscore the need for prodrug strategies or formulation optimization to enhance bioavailability.

Industrial and Materials Science Applications

Polymer Chemistry

The compound’s rigid aromatic systems and hydrogen-bond-accepting carbonyl groups make it a candidate for:

  • Thermoset Polymers: As a crosslinking agent in epoxy resins.

  • Liquid Crystals: Core structure for mesophase induction in display technologies.

Catalysis

The electron-rich aromatic systems could serve as ligands in palladium-catalyzed coupling reactions, though catalytic activity remains untested.

Comparative Analysis with Structural Analogs

Table 3 contrasts key features with the related compound (3,5-dimethoxyphenyl)(4-methoxyphenyl)methanone (PubChem CID 24261633):

ParameterTarget CompoundAnalog (CID 24261633)
Molecular Weight414.5 g/mol272.29 g/mol
Methoxy Groups53
Piperazine PresenceYesNo
Predicted LogP2.82.1

The piperazine moiety in the target compound introduces conformational flexibility absent in the analog, potentially broadening its interaction profile .

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